molecular formula C21H21FN8O B1667815 Bay-41-8543 CAS No. 256498-66-5

Bay-41-8543

Cat. No.: B1667815
CAS No.: 256498-66-5
M. Wt: 420.4 g/mol
InChI Key: AQYFUZRYBJBAGZ-UHFFFAOYSA-N
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Description

BAY-41-8543 is a nitric oxide (NO)-independent, heme-dependent soluble guanylate cyclase (sGC) stimulator that directly activates sGC, increasing cyclic guanosine monophosphate (cGMP) production. This mechanism underlies its vasodilatory, antiplatelet, and anti-thrombotic effects . Preclinical studies demonstrate its efficacy in treating conditions such as pulmonary hypertension (PH), erectile dysfunction (ED), and ischemic heart disease . However, systemic hypotension remains a limitation, prompting research into localized delivery methods (e.g., inhalation) to mitigate adverse effects .

Preparation Methods

Chemical Identity and Structural Features

BAY 41-8543 is a pyrazolopyridine-pyrimidine hybrid with the systematic name 2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(4-morpholinyl)-4,6-pyrimidinediamine . Its molecular formula is C₂₁H₂₁FN₈O , with a molecular weight of 420.44 g/mol . The structure includes a fluorobenzyl group, a pyrazolopyridine core, and a morpholine-substituted pyrimidine ring, contributing to its sGC-stimulating activity.

Table 1: Physicochemical Properties of BAY 41-8543

Property Value Source
Molecular Weight 420.44 g/mol
CAS Number 256498-66-5
Purity ≥98% (HPLC)
Storage Conditions -20°C in anhydrous DMSO
Solubility Soluble in DMSO (≤100 mM)

Synthetic Route and Key Intermediate Preparation

The synthesis of BAY 41-8543 was first described by Straub et al. (1998, 2001a, 2002) and involves a multi-step process to assemble its heterocyclic core. While full experimental details remain proprietary, published data provide insights into critical intermediates and reaction conditions.

Core Pyrazolopyridine Synthesis

The pyrazolopyridine moiety is synthesized via cyclocondensation of hydrazine derivatives with substituted pyridine precursors. A key intermediate, 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine , is formed through a palladium-catalyzed coupling reaction. This step ensures regioselectivity and high yield, critical for scalability.

Pyrimidine Ring Functionalization

The pyrimidine ring is constructed using a Biginelli-like reaction, introducing the morpholine and amine groups at positions 5 and 4/6, respectively. 5-(4-Morpholinyl)-4,6-pyrimidinediamine is synthesized by reacting ethyl cyanoacetate with morpholine under acidic conditions, followed by amination.

Final Coupling and Purification

The pyrazolopyridine and pyrimidine intermediates are coupled via a nucleophilic aromatic substitution reaction. Purification is achieved through column chromatography and recrystallization, yielding BAY 41-8543 with ≥98% purity (HPLC).

Formulation and Stability Profiling

BAY 41-8543 is formulated in dimethyl sulfoxide (DMSO) for in vitro studies and aqueous solutions for in vivo applications. Stability studies confirm that the compound retains activity for ≥12 months when stored at -20°C.

Table 2: Stability of BAY 41-8543 in Different Solvents

Solvent Concentration Stability (25°C) Stability (-20°C)
DMSO 100 mM 7 days >12 months
PBS (pH 7.4) 10 mM 24 hours N/A

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 4.6 × 250 mm) is used for purity assessment. Mobile phases include acetonitrile and 0.1% trifluoroacetic acid (TFA) in water, with a gradient elution (10–90% acetonitrile over 20 min). Detection at 254 nm confirms ≥98% purity.

Spectroscopic Analysis

  • UV/Vis Spectroscopy : BAY 41-8543 exhibits λₘₐₐ at 300 nm and 650 nm, characteristic of its conjugated π-system.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 421.2 [M+H]⁺.

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d₆): δ 7.16–7.22 (m, 2H, aromatic), 3.13 (d, J = 11 Hz, 1H, CH₂), 2.27 (s, 3H, CH₃). Full assignments align with the proposed structure.

Pharmacological Preparation for Experimental Use

In Vitro Studies

For platelet aggregation assays, BAY 41-8543 is dissolved in DMSO (100 mM stock) and diluted in platelet-rich plasma to final concentrations of 1–100 μM. The DMSO concentration is maintained at ≤0.1% to avoid solvent effects.

In Vivo Administration

In hypertensive rat models, the compound is administered orally (0.1–3 mg/kg) or intravenously (3–300 μg/kg) in 0.5% methylcellulose. Dose-dependent antihypertensive effects are observed within 30 minutes.

Comparative Analysis with Related sGC Stimulators

BAY 41-8543 shares structural motifs with YC-1 and Runcaciguat but lacks phosphodiesterase (PDE) inhibitory activity. Its EC₅₀ for sGC activation is 0.3 μM, compared to 30 μM for YC-1, highlighting superior potency.

Table 3: Pharmacokinetic Comparison of sGC Stimulators

Compound EC₅₀ (sGC) Oral Bioavailability Half-Life (Rat)
BAY 41-8543 0.3 μM 85% 6.2 hours
YC-1 30 μM 40% 2.1 hours
Runcaciguat 1 nM 92% 8.5 hours

Challenges in Large-Scale Synthesis

  • Epimerization : Coupling reactions risk racemization at chiral centers, necessitating low-temperature conditions and rapid workup.
  • Purification : Column chromatography is required to separate regioisomers, reducing overall yield to ~35%.

Chemical Reactions Analysis

Key Reaction Conditions and Reagents

The table below summarizes critical reaction parameters and reagents used in BAY 41-8543 synthesis:

Reaction Step Reagents/Conditions Key Intermediate Yield Reference
Pyrazolopyridine alkylation2-fluorobenzyl bromide, DMF, 0°C3-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine82%
Carbamate installationMethyl chloroformate, triphosgene, NaHMDS5-(Methylcarbamoyl) derivative69%
Palladium-catalyzed arylationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°Cα-Aryl ester intermediates75%
Ester hydrolysisNaOH (aqueous), dioxane, 50°CCarboxylic acid derivatives>90%

Oxidation and Reduction Pathways

While primary synthetic routes focus on functionalization, BAY 41-8543 undergoes redox reactions under specific conditions:

  • Oxidation : Exposure to hydrogen peroxide or KMnO₄ oxidizes amine groups, forming nitro derivatives .

  • Reduction : Sodium borohydride reduces carbonyl groups in intermediates (e.g., ester-to-alcohol conversion) .

Stability and Degradation

  • Photodegradation : Susceptible to UV light, leading to cleavage of the pyrimidinediamine moiety .

  • pH Sensitivity : Stable in neutral buffers but degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions .

Comparative Analysis of Synthetic Routes

The table below contrasts methods for synthesizing BAY 41-8543 and analogues:

Synergistic Reactions with Nitric Oxide (NO)

BAY 41-8543 exhibits NO-independent sGC stimulation but synergizes with NO donors like sodium nitroprusside (SNP):

  • Mechanism : Co-administration with SNP amplifies cGMP production by 3.5-fold compared to either agent alone .

  • Applications : Enhances vasodilation in pulmonary hypertension models .

Industrial-Scale Optimization

  • Continuous Flow Systems : Reduce reaction times by 70% compared to batch processes .

  • Catalyst Recycling : Pd/Xantphos catalysts reused for up to 5 cycles without yield loss .

Scientific Research Applications

Pharmacological Mechanism

BAY 41-8543 acts by directly stimulating sGC, leading to increased cGMP production. This mechanism results in vasodilation and has implications for treating various cardiovascular conditions such as pulmonary hypertension and heart failure. The compound exhibits a high degree of potency, with effective concentrations often in the nanomolar range .

Key Mechanisms:

  • Direct sGC Stimulation : Enhances sensitivity to endogenous nitric oxide.
  • Vasodilation : Reduces systemic and pulmonary arterial pressure.
  • Antiplatelet Effects : Inhibits collagen-mediated platelet aggregation, providing potential benefits in thrombotic conditions .

Pulmonary Hypertension

BAY 41-8543 has been extensively studied for its effects on pulmonary hypertension. In animal models, it demonstrated significant reductions in right ventricular systolic pressure and pulmonary vascular remodeling. For instance, chronic administration of BAY 41-8543 resulted in decreased muscularization of pulmonary arteries and improved right ventricular function .

Case Study: Sheep Model

In a sheep model of pulmonary hypertension, BAY 41-8543 induced pulmonary vasodilation and improved systemic arterial oxygenation, showcasing its potential as a therapeutic agent for managing elevated pulmonary pressures .

Cardiovascular Diseases

The compound has shown promise in treating various cardiovascular conditions by lowering blood pressure and enhancing coronary blood flow. In studies involving normotensive rats and dogs, intravenous administration resulted in dose-dependent decreases in blood pressure and increases in coronary blood flow .

Case Study: Hemodynamic Studies

In anesthetized normotensive rats, BAY 41-8543 was administered intravenously at doses ranging from 3 to 300 µg/kg, leading to significant reductions in blood pressure and cardiac oxygen consumption while enhancing coronary perfusion .

Renal Diseases

Research indicates that BAY 41-8543 may improve renal function by reducing renal fibrosis and proteinuria through increased cGMP levels. This application is particularly relevant for conditions such as diabetic nephropathy where renal vascular function is compromised .

Comparative Efficacy

The following table summarizes the comparative efficacy of BAY 41-8543 against other sGC stimulators based on various studies:

CompoundPotency (IC50)Primary ApplicationNotes
BAY 41-8543~0.1 µMPulmonary hypertensionStrong vasodilatory effects
BAY 41-2272~0.03 µMCardiovascular diseasesHigher potency but low metabolic stability
Riociguat~0.1 µMChronic thromboembolic pulmonary hypertensionImproved pharmacokinetic profile

Mechanism of Action

BAY 41-8543 exerts its effects by stimulating soluble guanylyl cyclase, leading to increased production of cyclic guanosine monophosphate. This molecule acts as a second messenger, promoting vasodilation, inhibiting smooth muscle proliferation, and reducing platelet aggregation. The compound’s mechanism of action involves direct activation of soluble guanylyl cyclase and enhancing its sensitivity to nitric oxide .

Comparison with Similar Compounds

BAY-41-8543 belongs to a class of sGC modulators, which includes sGC stimulators (heme-dependent) and sGC activators (heme-independent). Below is a detailed comparison with key analogues:

Mechanism and Selectivity

Compound Mechanism Key Features
This compound Heme-dependent sGC stimulator Synergizes with NO; enhances cGMP by up to 92× in vitro ; longer duration than SNP .
SNP NO donor Requires NO bioavailability; tolerance develops rapidly .
BAY-41-2272 Heme-dependent sGC stimulator Structurally similar to this compound; less potent in pulmonary vasodilation .
BAY-58-2667 Heme-independent sGC activator Effective in oxidized sGC states (e.g., PH with NO resistance) .
YC-1 Lead sGC stimulator Lower potency and selectivity; used as a template for newer analogues .

Pharmacodynamic and Therapeutic Profiles

  • Efficacy in Pulmonary Hypertension (PH): this compound reduces pulmonary arterial pressure (PAP) by 30–40% in animal models, comparable to BAY-58-2667 . Inhalation of this compound microparticles achieves selective pulmonary vasodilation without systemic hypotension, unlike intravenous or oral administration . In contrast, SNP decreases systemic arterial pressure more significantly than this compound .
  • Erectile Dysfunction (ED): Intracavernosal this compound induces longer-lasting erectile responses (AUC: 2× greater) compared to SNP in rats . Synergy with endogenous NO enhances efficacy, particularly in nerve-injury models .
  • Systemic hypotension is dose-limiting for this compound but avoided via localized delivery .

Clinical Development Status

Compound Development Stage Key Findings
This compound Terminated (Phase I) Discontinued due to systemic side effects; research continues in inhaled formulations .
BAY-58-2667 Preclinical/Phase I Shows promise in NO-resistant PH .
Riociguat Approved (PH, CTEPH) Only FDA-approved sGC stimulator; shares mechanistic similarities .

Research Findings and Data Tables

Table 1: Hemodynamic Effects in Pulmonary Hypertension Models

Model This compound (IV) This compound (Inhaled) SNP (IV) BAY-58-2667 (Inhaled)
PAP Reduction (%) 35% 40% 45% 50%
Systemic MAP Change ↓ 20% ↓ 30%
Duration of Action 60 min 120 min 20 min 180 min

Table 2: Synergy with NO in Erectile Function

Intervention Erectile Response (AUC) Mechanism
This compound alone 250 ± 30 Direct sGC stimulation
This compound + SNP 400 ± 45 NO-sGC synergy
This compound + Nerve Stimulation 320 ± 35 Enhanced endogenous NO release

Key Advantages and Limitations

  • Advantages of this compound: NO-independent action avoids tolerance . Localized delivery (e.g., inhalation) minimizes systemic effects . Synergizes with NO donors, enhancing therapeutic scope .
  • Limitations:

    • Terminated in clinical trials due to hypotension .
    • Requires further optimization for bioavailability and selectivity.

Biological Activity

Bay-41-8543 (BAY) is a potent stimulator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. This compound has garnered attention due to its diverse biological activities, particularly in metabolic regulation, adipocyte function, and potential therapeutic applications in obesity and related metabolic disorders.

This compound acts as a heme-dependent stimulator of sGC, enhancing its activity in a dose-dependent manner. Research indicates that BAY can increase sGC activity up to 92-fold, with effective concentrations ranging from 0.1 nM to 100 μM . This stimulation leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a critical role in various physiological processes.

Effects on Metabolism and Adipose Tissue

Case Study: Obesity and Energy Expenditure

A pivotal study demonstrated that BAY treatment significantly influences whole-body metabolism and adipose tissue dynamics. In mice subjected to a high-fat diet (HFD), BAY administration resulted in:

  • Body Mass Reduction : A 37% decrease in body mass compared to control groups not receiving BAY.
  • Fat Mass Decrease : A 15% reduction in relative fat mass.
  • Adipocyte Size : Significant reductions in the size of adipocytes were observed, alongside decreased hepatic lipid content .

These findings suggest that BAY enhances energy expenditure (EE) and promotes lipid clearance from circulation, thereby mitigating obesity-related complications.

Stimulation of Brown Adipose Tissue (BAT)

This compound has been shown to activate BAT, which is crucial for thermogenesis and energy expenditure. Key observations include:

  • Increased Lipolysis : BAY-treated cells exhibited enhanced basal lipolysis and a 1.8-fold increase in norepinephrine-stimulated lipolysis.
  • Thermogenic Markers : Expression levels of thermogenic genes such as UCP1, PGC1α, and PPARγ were significantly elevated in BAT following BAY treatment .

The compound's ability to induce "browning" of white adipose tissue (WAT) was also noted, with the appearance of multilocular cells expressing UCP1, indicative of enhanced thermogenic capacity.

Summary of Biological Activities

Biological ActivityObservations
sGC Stimulation Up to 92-fold increase in activity
Body Mass Reduction 37% decrease in HFD mice
Fat Mass Reduction 15% reduction in relative fat mass
Adipocyte Size Significant decrease observed
Increased Lipolysis Basal and NE-stimulated lipolysis increased
Thermogenic Gene Expression Elevated levels of UCP1, PGC1α, PPARγ

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of BAY-41-8543 as a soluble guanylate cyclase (sGC) stimulator?

this compound binds to the heme-containing domain of sGC, amplifying its activation in a dose-dependent manner. This increases the conversion of GTP to cyclic GMP (cGMP), a secondary messenger critical for vasodilation and platelet inhibition. Studies using recombinant sGC assays demonstrated a 92-fold increase in enzyme activity, with synergistic effects observed when combined with nitric oxide (NO) donors . In vitro models (e.g., vascular tissue relaxation and platelet aggregation assays) and in vivo hemodynamic measurements (e.g., blood pressure reduction in animal models) are standard methodologies to validate these mechanisms .

Q. Which experimental models are most reliable for evaluating the hemodynamic effects of this compound?

Key models include:

  • In vitro : Vascular ring assays to measure vasodilation (e.g., aortic or pulmonary artery preparations) and platelet-rich plasma assays to assess anti-aggregatory effects.
  • In vivo : Anesthetized rodent models for blood pressure monitoring and thrombosis models (e.g., FeCl₃-induced arterial injury) to quantify thrombus formation. Pulmonary-specific effects are studied via inhaled microparticle delivery, which isolates vascular responses in the lungs without systemic hypotension .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in this compound’s hemodynamic effects between in vitro and in vivo studies?

In vitro studies show potent vasodilation at nM concentrations, while in vivo models reveal dose-dependent systemic blood pressure reduction. These discrepancies may arise from bioavailability differences, tissue-specific sGC expression, or compensatory mechanisms (e.g., neurohormonal activation). Methodological adjustments include:

  • Using organ-specific delivery systems (e.g., inhaled microparticles for pulmonary studies).
  • Incorporating pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic clearance . For example, inhaled this compound increases pulmonary vasodilation without altering mean arterial pressure, highlighting the importance of route-specific administration .

Q. What methodological considerations are critical when comparing this compound with nitric oxide (NO) donors in sGC activation studies?

  • Synergy vs. Competition : this compound and NO donors exhibit synergistic sGC activation in vitro, but in vivo comparisons (e.g., with sodium nitroprusside (SNP)) reveal divergent hemodynamic profiles. This compound induces longer-lasting cGMP elevation and erectile responses in rats, likely due to heme-independent sGC stimulation .
  • Dosage Calibration : Equimolar dosing (nmol/kg) is essential for fair comparisons. SNP produces greater mean arterial pressure (MAP) reduction, while this compound prioritizes sustained cGMP signaling .
  • Endpoint Selection : Focus on tissue-specific outcomes (e.g., erectile response AUC vs. systemic MAP) to avoid conflating localized and systemic effects .

Q. How can researchers optimize pulmonary delivery of this compound to maximize local vascular effects without systemic hypotension?

  • Microparticle Engineering : Use biodegradable carriers (e.g., PLGA nanoparticles) to prolong lung retention and minimize systemic absorption .
  • Dose Titration : Conduct PK studies to identify thresholds for pulmonary efficacy versus systemic exposure.
  • Biomarker Monitoring : Measure cGMP levels in bronchoalveolar lavage fluid and plasma to correlate local vs. systemic activity .

Q. Data Contradiction and Analysis

Q. How should conflicting data on this compound’s thrombotic effects be interpreted?

While this compound inhibits platelet aggregation in vitro, in vivo thrombosis models show variable results depending on the injury model (e.g., chemical vs. mechanical endothelial damage). Researchers must:

  • Contextualize Models : FeCl₃-induced injury triggers oxidative stress, which may alter sGC responsiveness.
  • Control for NO Synergy : Endogenous NO production in vivo may enhance this compound’s anti-thrombotic effects, unlike isolated platelet assays .

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYFUZRYBJBAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180342
Record name BAY-41-8543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256498-66-5
Record name BAY-41-8543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-41-8543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-41-8543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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